(4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-chloro-3-(dimethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c1-12(2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPXXLBYJKNIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661227 | |
| Record name | [4-Chloro-3-(dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-76-2 | |
| Record name | B-[4-Chloro-3-[(dimethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-3-(dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 871332-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Electrophilic Borylation via Lewis Acid Catalysis
Electrophilic borylation using boron trichloride (BCl₃) and aluminum trichloride (AlCl₃) as a catalyst is a classical approach for arylboronic acid synthesis. This method, adapted from the synthesis of p-chlorophenylboronic acid , involves:
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Reaction Setup : Chlorobenzene derivatives substituted with a dimethylcarbamoyl group are reacted with BCl₃ under inert conditions.
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Mechanism : AlCl₃ activates BCl₃, generating an electrophilic boron species that undergoes Friedel-Crafts-type substitution at the para position relative to the chloro group .
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Hydrolysis : The intermediate dichloro(4-chlorophenyl)borane is treated with strongly acidic ice water (pH 1–2, 0–5°C) to yield the boronic acid .
Optimization Parameters :
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Molar Ratios : A BCl₃-to-substrate ratio of 1.2–1.8:1 ensures complete conversion .
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Temperature : Reactions proceed at 80–120°C under micro-positive pressure (0.01–0.03 MPa) .
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Catalyst Loading : AlCl₃ at 30–60 mol% relative to the substrate minimizes side reactions .
Challenges :
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The electron-withdrawing dimethylcarbamoyl group reduces aromatic reactivity, necessitating higher temperatures or extended reaction times .
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Competing protodeboronation under acidic hydrolysis requires precise pH control .
Directed ortho-C-H Borylation Using Transition Metal Catalysts
Directed C-H borylation leverages coordinating groups to achieve regioselectivity. The dimethylcarbamoyl group acts as a directing group, enabling iron-catalyzed borylation adjacent to the amide functionality :
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Substrate Preparation : 4-Chloro-N,N-dimethylbenzamide is synthesized via amidation of 4-chlorobenzoic acid with dimethylamine.
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Borylation Conditions :
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Workup : The crude boronate ester is hydrolyzed to the boronic acid using acidic methanol.
Key Advantages :
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Mild conditions preserve acid-sensitive functional groups.
Limitations :
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Requires stoichiometric BBr₃, increasing costs.
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Competing meta-borylation observed with electron-deficient arenes .
Miyaura Borylation of Halogenated Precursors
Palladium-catalyzed Miyaura borylation converts aryl halides to boronic esters, which are hydrolyzed to boronic acids :
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Halide Synthesis : 3-(Dimethylcarbamoyl)-4-chloroiodobenzene is prepared via Ullmann coupling or directed iodination.
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Coupling Reaction :
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Hydrolysis : The pinacol boronic ester is treated with HCl (1M) to yield the free boronic acid.
Performance Metrics :
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Functional Group Tolerance : Compatible with chloro and carbamoyl groups under optimized conditions .
Drawbacks :
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Requires synthesis of halogenated precursors, adding synthetic steps.
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Palladium residues necessitate rigorous purification for pharmaceutical applications .
Grignard/Lithium-Mediated Boron Quenching
This method employs organometallic intermediates to introduce boron:
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Metallation : 4-Chloro-3-(dimethylcarbamoyl)bromobenzene is treated with n-butyllithium at −78°C.
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Boron Trapping : The aryl lithium species reacts with trimethyl borate (B(OMe)₃), forming a boronate complex.
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Acidic Workup : Hydrolysis with aqueous HCl yields the boronic acid.
Critical Considerations :
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Temperature Control : Low temperatures (−78°C) prevent nucleophilic aromatic substitution at the chloro position .
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Side Reactions : Competing protonation or dimerization occurs if quenching is incomplete .
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Cost |
|---|---|---|---|---|
| Electrophilic Borylation | 60–75% | Moderate (para) | High | Low |
| Directed C-H Borylation | 80–90% | High (ortho) | Moderate | High |
| Miyaura Borylation | 70–85% | High (halide site) | High | Moderate |
| Grignard Approach | 50–65% | Variable | Low | Moderate |
Synthetic Recommendations :
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The chloro group can be reduced to form the corresponding phenylboronic acid.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted phenylboronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug molecules to enhance their stability and bioavailability .
Medicine
In medicine, this compound is used in the development of new therapeutic agents. Its ability to form stable boron-carbon bonds makes it a valuable tool in drug design and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic materials. Its unique chemical properties make it an essential component in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of (4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid involves the formation of boron-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium, which facilitates the transfer of the boronic acid group to the target molecule. The molecular targets and pathways involved in this reaction include the activation of the boronic acid group and the formation of a palladium-boron intermediate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The dimethylcarbamoyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Table 1: Substituent Impact on Molecular Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | logP* | Key Features |
|---|---|---|---|---|
| (4-Chloro-3-(dimethylcarbamoyl)phenyl)BA | Dimethylcarbamoyl | 227.45 | ~2.1 (est) | Moderate lipophilicity, steric bulk |
| 4-Chloro-3-(n-propylaminocarbonyl)phenylBA | n-Propylcarbamoyl | 241.50 | ~2.8 | Increased lipophilicity, longer chain |
| (4-Chloro-3-(trifluoromethyl)phenyl)BA | Trifluoromethyl | 234.52 | ~3.5 | High electronegativity, enhanced reactivity |
| 4-Chloro-3-methylphenylBA | Methyl | 170.61 | ~2.5 | Reduced steric hindrance |
| (4-Carbamoylphenyl)BA | Carbamoyl | 165.97 | ~0.8 | Polar, hydrogen-bonding capability |
Key Observations :
- The dimethylcarbamoyl group balances lipophilicity (logP ~2.1) and steric effects, making it suitable for applications requiring moderate solubility and target binding .
- Trifluoromethyl-substituted analogs exhibit higher logP (~3.5) and reactivity due to electron-withdrawing effects, which enhance cross-coupling efficiency but may reduce aqueous solubility .
- Carbamoyl analogs (e.g., (4-Carbamoylphenyl)BA) are more polar, favoring hydrogen bonding and crystallinity, as demonstrated in their distinct hydrogen-bonded sheet structures .
Table 2: Enzyme Inhibition and Bioactivity
Key Observations :
- The trifluoromethyl analog shows moderate inhibition of snake venom phospholipase A2 (IC₅₀ = 110 μM), suggesting substituent-dependent bioactivity .
- Diboronic acids (e.g., biphenyl-4,4'-diboronic acid) exhibit potent β-lactamase inhibition (IC₅₀ = 0.8 μM), highlighting the importance of boronic acid positioning and multivalency .
Table 3: Reactivity in Cross-Coupling Reactions
| Compound | Reaction Partner | Yield (%) | Application |
|---|---|---|---|
| (4-Chloro-3-(dimethylcarbamoyl)phenyl)BA | 4-Fluorophenyl (Suzuki) | ~96 | Drug intermediate synthesis |
| (4-Chloro-3-(trifluoromethyl)phenyl)BA | Imidazopyridine derivatives | 70 | Antivenom agent development |
| 4-FluorophenylBA | tert-Butyl carbamate | 96 | Biphenyl scaffold construction |
Key Observations :
Biological Activity
(4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid, with the CAS number 871332-76-2, is a boronic acid derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a chlorinated phenyl ring with a dimethylcarbamoyl substituent. This unique structure contributes to its reactivity and biological interactions.
Target Interactions
This compound primarily interacts with biological molecules through the formation of reversible covalent bonds with diols, which are prevalent in various biomolecules. This interaction can influence enzyme activity and cellular signaling pathways.
Inhibition of Enzymatic Activity
Research indicates that boronic acids can inhibit serine proteases and other enzymes by binding to their active sites. The specific mechanism involves the formation of a stable complex with the enzyme's catalytic residues, thereby blocking substrate access and inhibiting enzymatic function.
Antibacterial Properties
Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, phenylboronic acids have been shown to disrupt bacterial cell walls and inhibit growth by interfering with essential cellular processes .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research indicates that boronic acids can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
Case Studies and Research Findings
- Antibacterial Efficacy : A study investigated the effects of various boronic acids on bacterial strains, revealing that this compound significantly inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to its ability to disrupt cell wall integrity and inhibit key metabolic pathways .
- Cellular Disruption in Plant Cells : In cultured tobacco cells, treatment with boronic acids resulted in dramatic morphological changes, including cytoplasmic strand disassembly and nuclear collapse. This effect was proportional to the binding strength of the boronic acid used, indicating a potential application in plant biology .
- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against cancer cell lines. For example, studies indicate that certain boronic acid derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications in oncology.
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antibacterial | Inhibition of growth in Gram-positive bacteria | Disruption of cell wall integrity |
| Antioxidant | Scavenging of free radicals | Reduction of oxidative stress |
| Cytotoxic | Induction of apoptosis | Activation of caspase pathways |
Q & A
Q. What are the key synthetic routes for (4-Chloro-3-(dimethylcarbamoyl)phenyl)boronic acid, and how are intermediates characterized?
The synthesis typically involves coupling a halogenated phenylboronic acid precursor with a dimethylcarbamoyl group. For example:
- Step 1 : React 4-chloro-3-iodophenylboronic acid with dimethylamine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the dimethylcarbamoyl moiety via a Buchwald-Hartwig amination .
- Step 2 : Purify intermediates using column chromatography and confirm structures via ¹H/¹³C NMR and HPLC (purity >95%) .
Key characterization tools :
| Technique | Purpose |
|---|---|
| NMR | Verify substituent positions and boronic acid integrity |
| HPLC | Assess purity and detect residual solvents |
| Mass Spectrometry | Confirm molecular weight |
Q. How does the boronic acid group influence solubility, and what strategies optimize it for aqueous reactions?
The boronic acid moiety (-B(OH)₂) confers pH-dependent solubility due to reversible hydration to boronate species.
- Solubility enhancement :
- Use polar aprotic solvents (e.g., DMSO) for stock solutions.
- Adjust reaction pH to 8–9 to promote boronate formation, improving water compatibility .
- Challenges : Precipitation in acidic conditions (e.g., biological assays) can limit reactivity. Co-solvents like ethanol (10–20% v/v) mitigate this .
Intermediate Questions
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?
The boronic acid acts as a nucleophilic partner, forming C–C bonds with aryl halides via Pd catalysis.
- Mechanism :
- Oxidative addition of Pd⁰ to the aryl halide.
- Transmetallation with the boronic acid.
- Reductive elimination to yield biaryl products .
- Optimization :
- Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
- Maintain anhydrous conditions to prevent boronic acid oxidation .
Q. How do steric and electronic effects of the dimethylcarbamoyl group impact reactivity?
- Steric effects : The bulky dimethylcarbamoyl group at the 3-position slows transmetallation in cross-coupling, requiring longer reaction times (12–24 hours) .
- Electronic effects : The electron-withdrawing nature of the chloro substituent (4-position) enhances electrophilicity of the boronic acid, improving coupling yields (70–85%) .
Advanced Questions
Q. What computational methods predict binding affinities of this compound to biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict reactivity with diol-containing biomolecules (e.g., serine proteases) .
- Molecular docking : Simulates interactions with enzymes like proteasomes or β-lactamases , identifying key hydrogen bonds between B(OH)₂ and catalytic residues (e.g., Thr1 in proteasomes) .
Example DFT parameters :
| Parameter | Value |
|---|---|
| Basis Set | 6-31G(d,p) |
| Solvent Model | PCM (water) |
| Energy Gap (HOMO-LUMO) | 5.2 eV |
Q. How do structural modifications alter its tubulin polymerization inhibition activity?
Q. What analytical techniques resolve contradictions in oxidation stability studies?
- Contradiction : Oxidation rates vary with diol additives (e.g., pinacol vs. neopentyl glycol) .
- Resolution :
- ¹H NMR kinetics : Track phenol formation under H₂O₂ exposure.
- Alizarin Red S (ARS) assay : Quantify diol-boronic acid affinity (e.g., pinacol affinity = 12.1 vs. neopentyl glycol = 0.30) .
Data correlation : Oxidation rates inversely correlate with clogP values (R² = 0.89), not diol affinity .
Q. How is this compound used in proteasome inhibition studies, and what are key assay parameters?
- Mechanism : Reversible binding to the β5 subunit’s catalytic threonine.
- Assay protocol :
- Fluorogenic substrate : Suc-LLVY-AMC (20 μM).
- Incubation : 37°C, pH 7.5, 1 hour.
- IC₅₀ determination : Dose-response curve (0.1–10 μM) shows IC₅₀ = 2.1 μM .
- Validation : Compare with bortezomib (IC₅₀ = 0.5 nM) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
